molecular formula C20H18Cl2N4O2 B11669488 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669488
M. Wt: 417.3 g/mol
InChI Key: PRBQGHNIJLFGBL-FSJBWODESA-N
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Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-propoxyphenyl group at position 3 and a hydrazide-linked 2,6-dichlorobenzylidene moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-10-28-14-8-6-13(7-9-14)18-11-19(25-24-18)20(27)26-23-12-15-16(21)4-3-5-17(15)22/h3-9,11-12H,2,10H2,1H3,(H,24,25)(H,26,27)/b23-12+

InChI Key

PRBQGHNIJLFGBL-FSJBWODESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antioxidant Activity

Research has shown that compounds containing the pyrazole moiety exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of pyrazole can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been evaluated for its ability to inhibit oxidative stress through various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. These assays indicate that pyrazole derivatives can offer protection against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of significant interest. Studies have reported that compounds similar to this compound exhibit potent antibacterial and antifungal activities. In vitro tests have shown effectiveness against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections .

Drug Design and Synthesis

This compound serves as a valuable scaffold in drug design. Its structural features allow for the modification and synthesis of new derivatives with enhanced biological activities. Researchers have utilized this compound to create novel hybrids that combine different pharmacophores for improved therapeutic efficacy against diseases such as cancer and inflammation .

Case Studies

  • Antioxidant Evaluation : A study demonstrated that a series of pyrazole derivatives were synthesized and tested for their antioxidant activity using DPPH and other radical scavenging assays. The results indicated that certain modifications to the pyrazole structure significantly enhanced their efficacy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrazole-based compounds, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazole-Carbohydrazides

The target compound belongs to a broader class of pyrazole-carbohydrazide derivatives. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target compound R1: 4-propoxyphenyl; R2: 2,6-dichloro ~422.3 (calc.) Enhanced lipophilicity, potential for π-π stacking with aromatic receptors
N′-[(E)-(3-Methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide R1: 4-(4-methylbenzyloxy)phenyl; R2: 3-methoxy ~486.5 Increased bulkiness; methoxy group may improve metabolic stability
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R1: phenyl; R2: 2,4-dichloro ~362.8 Reduced steric hindrance; 2,4-dichloro substitution alters electronic density
N'-[(E)-(2,6-Dichlorophenyl)methylene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide R1: 4-methyl-3-phenyl; R2: 2,6-dichloro ~404.3 Methyl group increases rigidity; phenyl substitution modulates π-interactions

Key Observations :

  • Chlorine Position: The 2,6-dichloro configuration in the target compound (vs.
  • Propoxyphenyl vs. Methoxybenzyloxy : The 4-propoxyphenyl group in the target compound offers a balance between solubility and lipophilicity compared to the more polar methoxybenzyloxy substituent in .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity: Pyrazole-carbohydrazides with 2,6-dichlorophenyl groups (e.g., dicloxacillin sodium derivatives) exhibit notable antibacterial activity due to chlorine’s electron-withdrawing effects, which stabilize the molecule in biological environments .
  • Anti-inflammatory Potential: Analogous compounds like 3,5-diphenyl-1H-pyrazole derivatives (e.g., ) show anti-inflammatory and antipyretic activities, suggesting the target compound may share similar mechanisms via COX-2 inhibition.
  • Solubility : The 4-propoxyphenyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl in E-DPPC), as evidenced by logP calculations in related derivatives .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is C20_{20}H18_{18}Cl2_{2}N4_{4}O2_{2}, and it has been synthesized and evaluated for various pharmacological properties.

  • Molecular Weight : 417.29 g/mol
  • CAS Number : 1285536-38-0
  • Structure : The compound features a pyrazole core with substituents that enhance its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50_{50} value of 49.85 µM against cancer cell lines, indicating potent growth inhibitory effects . The mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Antiinflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. One study reported that specific derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs .

Anticonvulsant Activity

Another area of investigation is the anticonvulsant potential of pyrazole derivatives. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models, suggesting a neuroprotective role .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the dichlorophenyl group and the propoxyphenyl moiety are believed to enhance its interaction with biological targets, leading to improved pharmacological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50_{50} = 49.85 µM
Anti-inflammatoryUp to 85% TNF-α inhibition
AnticonvulsantReduced seizure activity

Case Studies

  • Antitumor Study : In a study conducted by Xia et al., the synthesized pyrazole derivatives were screened against various cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in tumor cells.
  • Anti-inflammatory Research : A recent review highlighted the anti-inflammatory properties of pyrazole derivatives, noting their ability to inhibit key inflammatory mediators in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticonvulsant Evaluation : A study on related pyrazoline compounds indicated promising anticonvulsant activity in pentylenetetrazole-induced seizure models, showing a reduction in seizure severity and frequency.

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